Laniquidar

Description

This compound is a stereoisomer of verapamil and third-generation P-glycoprotein inhibitor. This compound inhibits the drug efflux pump P-glycoprotein, resulting in higher concentrations of antineoplastic agents in tumor cells that are multi-drug resistant due to the overexpression of P-glycoprotein. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure in first source

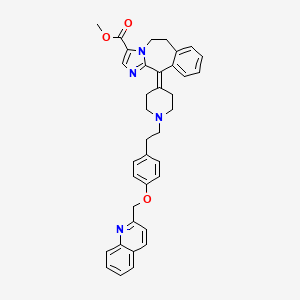

Structure

3D Structure

Properties

CAS No. |

197509-46-9 |

|---|---|

Molecular Formula |

C37H36N4O3 |

Molecular Weight |

584.7 g/mol |

IUPAC Name |

methyl 11-[1-[2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl]piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylate |

InChI |

InChI=1S/C37H36N4O3/c1-43-37(42)34-24-38-36-35(32-8-4-2-6-27(32)19-23-41(34)36)29-17-21-40(22-18-29)20-16-26-10-14-31(15-11-26)44-25-30-13-12-28-7-3-5-9-33(28)39-30/h2-15,24H,16-23,25H2,1H3 |

InChI Key |

TULGGJGJQXESOO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6 |

Appearance |

yellow solid powder |

Other CAS No. |

197509-46-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

11C-laniquidar laniquidar R 101933 R-101933 R101933 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Laniquidar

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Elucidation of the molecular interactions, biochemical effects, and experimental evaluation of Laniquidar as a P-glycoprotein inhibitor.

Introduction: The Challenge of P-glycoprotein in Drug Efficacy

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a 170 kDa ATP-dependent efflux pump that plays a critical role in cellular detoxification and tissue protection. It is prominently expressed on the apical surface of epithelial cells in the intestine, liver, and kidney, as well as in the endothelial cells of the blood-brain barrier. By actively transporting a wide array of structurally diverse xenobiotics out of cells, P-gp significantly impacts the absorption, distribution, and elimination of many therapeutic agents. In oncology, the overexpression of P-gp on tumor cell surfaces is a primary mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by preventing cytotoxic drugs from reaching therapeutic intracellular concentrations.

To counteract P-gp-mediated resistance, several generations of inhibitors have been developed. First-generation agents (e.g., verapamil, cyclosporine A) were repurposed drugs with low affinity and significant off-target toxicities. Second-generation inhibitors (e.g., valspodar) showed improved potency but still suffered from unpredictable pharmacokinetic interactions. This compound (R101933) belongs to the third generation of P-gp inhibitors, which were designed for high potency, specificity, and reduced interference with other metabolic pathways. Although its clinical development was discontinued due to low bioavailability and high inter-patient variability, the study of this compound provides a valuable framework for understanding the mechanism of high-affinity P-gp inhibition[1][2].

This compound: A Third-Generation P-glycoprotein Inhibitor

This compound is a potent, highly selective, and non-competitive inhibitor of P-glycoprotein[3][4]. Unlike earlier inhibitors that often act as competitive substrates, this compound and other third-generation agents bind to P-gp with high affinity to allosterically modulate its function. This non-competitive mechanism allows them to inhibit the transport of a broad range of P-gp substrates without being significantly effluxed themselves.

Core Mechanism of Action

The primary mechanism of action of this compound is the potent inhibition of the P-gp transport cycle. This is achieved by binding to the transporter and inducing a specific conformational state that disrupts the coupling of ATP hydrolysis to substrate translocation.

Interaction with the P-gp Transport Cycle

The P-gp transport cycle is a dynamic process involving large conformational changes fueled by ATP binding and hydrolysis at two nucleotide-binding domains (NBDs). The cycle can be simplified into several key states:

-

Inward-Facing (Apo) State: In its resting state, P-gp presents a substrate-binding pocket open to the cytoplasm and the inner leaflet of the cell membrane.

-

Substrate and ATP Binding: A substrate enters the binding pocket, and two molecules of ATP bind to the NBDs. This triggers a conformational change.

-

Occluded State: The NBDs dimerize, and the transporter transitions to an intermediate, occluded state where the substrate is no longer accessible from the cytoplasm.

-

Outward-Facing State: ATP hydrolysis provides the energy for a major conformational shift to an outward-facing state, releasing the substrate into the extracellular space.

-

Reset: Release of ADP and inorganic phosphate (Pi) resets the transporter back to the inward-facing conformation, ready for another cycle.

This compound disrupts this cycle by binding within the transmembrane domains (TMDs) of P-gp. It is believed to act as a molecular "wedge," locking the transporter in a conformation—likely an occluded or post-hydrolysis state—that prevents the full transition required for substrate release[1].

Uncoupling ATP Hydrolysis from Substrate Efflux

A key feature of potent third-generation inhibitors is their complex interaction with the ATPase activity of P-gp. While early understanding suggested simple inhibition of ATP hydrolysis, evidence from related compounds like tariquidar shows a more nuanced mechanism. These inhibitors can lock P-gp in a conformation that permits or even stimulates futile ATP hydrolysis without effective substrate transport[5]. By binding tightly, this compound uncouples the energy-generating step (ATP hydrolysis) from the mechanical work (substrate efflux). The transporter is trapped in a catalytically active but transport-incompetent state, effectively shutting down its drug efflux function while still consuming ATP.

Caption: Logical relationship of this compound's inhibitory action on P-gp.

Quantitative Analysis of P-gp Inhibition

Quantitative data on this compound is limited in publicly available literature, a likely consequence of its discontinued clinical development. However, available data and comparisons with other third-generation inhibitors provide context for its high potency.

Table 1: In Vitro P-gp Inhibitory Potency of this compound and Comparators

| Compound | Type | IC50 / Ki | Substrate / Assay | Cell System / Source | Citation |

|---|---|---|---|---|---|

| This compound | P-gp Inhibitor | IC50: 0.51 µM | Not Specified | Not Specified | [3][4] |

| Tariquidar | P-gp Inhibitor | K_d_: 5.1 nM | Binding Assay | N/A | [2] |

| Zosuquidar | P-gp Inhibitor | K_i_: 60 nM | Binding Assay | N/A | [2][6] |

| Verapamil | P-gp Substrate/Inhibitor | IC50: ~1-5 µM | Calcein-AM / Digoxin | Various | [7][8] |

Note: IC50 values are highly dependent on the cell line, P-gp expression level, and specific substrate used in the assay[9].

Table 2: Representative Pharmacokinetic Interactions of Third-Generation P-gp Inhibitors (Illustrative Class Effect)

| P-gp Inhibitor | Co-administered Drug | Effect on Pharmacokinetics | Species | Citation |

|---|---|---|---|---|

| Tariquidar | Docetaxel | Reduced clearance | Human (Pediatric) | [10] |

| Tariquidar | Vinorelbine | Reduced clearance | Human (Pediatric) | [10] |

| Valspodar (PSC 833) | Doxorubicin | Substantial increase in exposure | Human | [11] |

| Valspodar (PSC 833) | Paclitaxel | Substantial increase in exposure | Human | [11] |

Note: This table illustrates the expected class effect of potent P-gp inhibitors on co-administered P-gp substrates. Specific data for this compound was not available.

Detailed Experimental Methodologies

The mechanism of P-gp inhibitors like this compound is elucidated through a combination of in vitro assays that measure transporter function and binding.

P-gp ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of P-gp in isolated membrane vesicles, which is a direct measure of the transporter's catalytic function.

Principle: P-gp-mediated ATP hydrolysis releases inorganic phosphate (Pi). The rate of Pi formation is measured colorimetrically. Substrates typically stimulate basal ATPase activity, while inhibitors can block this stimulation.

Detailed Protocol:

-

Preparation: Use membrane vesicles from cells overexpressing human P-gp (e.g., Sf9 or HEK293 cells). Protein concentration should be determined (e.g., by Bradford assay).

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl₂, pH 7.4).

-

Controls:

-

Basal Activity: Vesicles + Buffer.

-

Stimulated Activity (Positive Control): Vesicles + Buffer + P-gp substrate (e.g., 200 µM Verapamil).

-

Inhibited Control: Vesicles + Buffer + P-gp substrate + specific P-gp inhibitor (e.g., 1 mM Sodium Orthovanadate).

-

-

Test Compound: Add this compound at various concentrations to wells containing the P-gp substrate to measure inhibition of stimulated activity.

-

Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding a final concentration of 4-5 mM MgATP.

-

Incubation: Incubate at 37°C for 20-40 minutes. The reaction time should be within the linear range of Pi formation.

-

Termination & Detection: Stop the reaction by adding a detection reagent (e.g., a solution containing malachite green and ammonium molybdate). This reagent complexes with the liberated Pi to produce a colored product.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Analysis: Calculate the vanadate-sensitive ATPase activity and determine the IC50 value of this compound for the inhibition of substrate-stimulated activity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. P-glycoprotein (P-gp) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. adooq.com [adooq.com]

- 7. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase I trial of doxorubicin, paclitaxel, and valspodar (PSC 833), a modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Laniquidar (R101933): A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laniquidar (R101933) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, ABCB1), a key transporter involved in multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key in vitro assays are provided to enable researchers to effectively utilize this compound in their studies. Furthermore, this document includes visualizations of the proposed mechanism of action and a representative experimental workflow to facilitate a deeper understanding of its function and application. Despite its promise in preclinical studies, the clinical development of this compound was discontinued due to low bioavailability and high inter-patient variability.[1] Nevertheless, it remains a valuable tool for in vitro and in vivo research aimed at understanding and overcoming P-gp-mediated MDR.

Chemical Structure and Physicochemical Properties

This compound is a benzazepine derivative with the chemical name methyl 11-(1-(4-quinolin-2-ylmethoxy)phenethyl)piperidin-4ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine-3-carboxylate.[1] Its chemical structure and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound (R101933)

| Property | Value | Reference |

| Chemical Formula | C₃₇H₃₆N₄O₃ | [1] |

| Molecular Weight | 584.72 g/mol | [1] |

| CAS Number | 197509-46-9 | |

| IUPAC Name | methyl 11-(1-{2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl}piperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][2]benzazepine-3-carboxylate | [1] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO | |

| IC₅₀ for P-gp | 0.51 µM |

Mechanism of Action: P-glycoprotein Inhibition

This compound functions as a non-competitive inhibitor of P-glycoprotein. P-gp is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and efficacy. This compound is believed to bind to a site on P-gp distinct from the substrate-binding site, inducing a conformational change that hinders the protein's ability to hydrolyze ATP.[1] This inhibition of ATP hydrolysis prevents the energy-dependent efflux of P-gp substrates, leading to their intracellular accumulation and restoration of their cytotoxic effects in MDR cells.

Preclinical Pharmacokinetics and ADME Profile

Table 2: Summary of Preclinical ADME/PK Parameters for a Typical P-gp Inhibitor (Data for this compound not available)

| Parameter | Typical Value Range | Significance |

| Oral Bioavailability (F%) | < 10% (for many P-gp inhibitors) | Low oral absorption is a common challenge for this class of compounds. |

| Plasma Protein Binding | > 90% | High binding can limit the free fraction of the drug available to interact with P-gp. |

| Volume of Distribution (Vd) | High | Indicates extensive distribution into tissues. |

| Clearance (CL) | Moderate to High | Reflects the rate of elimination from the body. |

| Half-life (t₁/₂) | Variable | Determines the dosing frequency. |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize P-gp inhibitors like this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

P-gp Inhibition Assay (Rhodamine 123 Efflux)

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.

Materials:

-

P-gp overexpressing cells (e.g., NCI/ADR-RES, K562/ADR) and parental sensitive cells (e.g., OVCAR-8, K562)

-

Rhodamine 123 (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

Positive control inhibitor (e.g., Verapamil)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed P-gp overexpressing and parental cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control in culture medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.

-

Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 5 µM. Incubate for 1 hour at 37°C in the dark.

-

Efflux: Remove the loading solution and wash the cells twice with ice-cold PBS. Add 100 µL of fresh, pre-warmed culture medium (with or without the test compounds) and incubate for 2 hours at 37°C to allow for efflux.

-

Fluorescence Measurement: After the efflux period, remove the medium and wash the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer containing a detergent (e.g., 1% Triton X-100). Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm).

-

Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to the control cells. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the intrinsic cytotoxicity of this compound and its ability to potentiate the cytotoxicity of chemotherapeutic agents in MDR cells.

Materials:

-

MDR and sensitive cancer cell lines

-

This compound (stock solution in DMSO)

-

Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ values for each treatment condition.

P-gp ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.

Materials:

-

P-gp-rich membrane vesicles (e.g., from High-Five insect cells infected with a baculovirus expressing P-gp)

-

This compound (stock solution in DMSO)

-

Positive control substrate (e.g., Verapamil)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT)

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

-

96-well plates

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles, assay buffer, and serial dilutions of this compound or the positive control.

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop Reaction and Detect Pi: Stop the reaction by adding the colorimetric reagent for Pi detection.

-

Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm for malachite green).

-

Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well and determine the effect of this compound on P-gp ATPase activity (stimulation or inhibition).

Conclusion

This compound (R101933) is a well-characterized third-generation P-glycoprotein inhibitor that serves as a critical tool for researchers investigating multidrug resistance. While its clinical development was halted, its potent in vitro activity and known mechanism of action make it an invaluable compound for preclinical studies. The information and protocols provided in this technical guide are intended to support the scientific community in utilizing this compound to further our understanding of P-gp function and to develop novel strategies to overcome drug resistance in cancer and other diseases.

References

How Laniquidar inhibits the ABCB1 transporter

An In-depth Technical Guide:

Core Principle: Noncompetitive Inhibition

Laniquidar is a third-generation, noncompetitive inhibitor of the ABCB1 transporter, also known as P-glycoprotein (P-gp).[1][2] Unlike competitive inhibitors that vie with substrates for the same binding site, this compound binds to a different site on the transporter. This binding event induces a significant conformational change in the ABCB1 protein.[2] This altered shape hinders the transporter's ability to hydrolyze ATP effectively and prevents the proper positioning and subsequent efflux of substrates from the cell.[2] This mechanism ultimately leads to an increased intracellular concentration of chemotherapeutic drugs in multidrug-resistant cells.[3]

Although once promising, this compound's clinical development for conditions like acute myeloid leukemia (AML) was discontinued due to poor oral bioavailability and high inter-patient variability in response.[1][2]

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory effect of this compound on ABCB1 has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, though its value can vary depending on the cell line, substrate, and specific assay conditions.

| Parameter | Value | Assay Type | Substrate | Cell Line/System | Reference |

| IC50 | 0.51 µM | P-glycoprotein Inhibition | Not Specified | Not Specified | [1] |

Note: The specific experimental conditions for this reported IC50 value are not detailed in the available literature, highlighting the importance of consulting primary studies for full context.

For comparison, other third-generation inhibitors like tariquidar and elacridar have demonstrated potencies in the nanomolar range in similar assays, suggesting that assay specifics heavily influence reported values.[4]

Molecular Mechanism of ABCB1 Inhibition

The function of the ABCB1 transporter is a dynamic process involving substrate binding, ATP hydrolysis, and conformational changes. This compound disrupts this cycle.

This compound intervenes in this process. As a noncompetitive inhibitor, it binds to an allosteric site, distinct from the substrate-binding pocket. This binding event is thought to lock the transporter in a conformation that is inefficient at hydrolyzing ATP or coupling hydrolysis to the mechanical work of transport, thereby inhibiting drug efflux.

Experimental Protocols for Assessing ABCB1 Inhibition

The characterization of this compound and other ABCB1 inhibitors relies on a suite of specialized in vitro assays.

ATPase Activity Assay

This biochemical assay directly measures the impact of a compound on the energy-generating step of the transport cycle: ATP hydrolysis. ABCB1 transporters exhibit a basal level of ATPase activity that is often stimulated by transported substrates. Inhibitors can either decrease this basal or substrate-stimulated activity.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by ABCB1-containing membrane vesicles. The transporter-specific activity is determined by its sensitivity to vanadate, a classic inhibitor of P-type ATPases.

Detailed Methodology:

-

Membrane Preparation: Use purified membrane vesicles prepared from cells overexpressing human ABCB1 (e.g., Sf9 insect cells or HEK293 mammalian cells).[5]

-

Reagent Preparation:

-

Assay Buffer: 50 mM MES-Tris (pH 6.8), 50 mM KCl, 5 mM sodium azide, 10 mM MgCl₂, 2 mM DTT, 1 mM EGTA.[6]

-

Test Compound: Prepare serial dilutions of this compound in DMSO.

-

Activating Substrate (for inhibition studies): A known ABCB1 substrate like verapamil (e.g., 50 µM final concentration).[6]

-

Stop Solution: 5% Sodium Dodecyl Sulfate (SDS).

-

Phosphate Detection Reagent: A malachite green-based colorimetric reagent (e.g., PiColorLock™).[7]

-

-

Assay Procedure (96-well plate format): a. To each well, add 10 µg of ABCB1-expressing membrane vesicles. b. Add the test compound (this compound) at various concentrations. For inhibition assays, also add the activating substrate. Include control wells with DMSO only (basal activity) and with an activator only (stimulated activity). c. To determine background (non-ABCB1) ATPase activity, prepare a parallel set of wells containing sodium orthovanadate (0.3 mM).[6] d. Pre-incubate the plate at 37°C for 5 minutes. e. Initiate the reaction by adding ATP to a final concentration of 5 mM. f. Incubate for a fixed time (e.g., 20 minutes) at 37°C. The time should be within the linear range of the reaction.[7] g. Terminate the reaction by adding the SDS Stop Solution. h. Add the phosphate detection reagent and incubate at room temperature for 20-30 minutes to allow color development. i. Measure the absorbance at a wavelength between 630-650 nm using a microplate reader.

-

Data Analysis: a. Subtract the absorbance of the vanadate-containing wells from the corresponding non-vanadate wells to determine the ABCB1-specific ATPase activity. b. Plot the specific ATPase activity against the this compound concentration. c. Calculate IC50 (for inhibition) or EC50 (for stimulation) values using non-linear regression analysis.

Fluorescent Substrate Efflux Assay (Calcein-AM / Rhodamine 123)

This cell-based functional assay is a widely used method to screen for and characterize ABCB1 inhibitors. It measures the ability of a compound to block the efflux of a fluorescent substrate from cells overexpressing the transporter.

Principle:

-

Calcein-AM: This non-fluorescent compound readily enters cells. Inside, cellular esterases cleave the acetoxymethyl (AM) group, releasing the highly fluorescent calcein. Calcein itself is not an ABCB1 substrate and is trapped within cells with intact membranes. However, calcein-AM is a substrate for ABCB1 and is pumped out of resistant cells before it can be cleaved. An inhibitor like this compound blocks this efflux, leading to the intracellular accumulation of calcein-AM, its subsequent cleavage, and a strong fluorescent signal.[8][9]

-

Rhodamine 123: This is a fluorescent dye that is a direct substrate of ABCB1. In the presence of an inhibitor, the dye is retained inside the cell, resulting in higher fluorescence.[10][11]

Detailed Methodology (Flow Cytometry):

-

Cell Preparation: a. Use a cell line overexpressing ABCB1 (e.g., MCF-7/Doxo, CR1R12) and its corresponding parental (sensitive) cell line as a control.[12] b. Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in an appropriate buffer (e.g., phenol red-free medium).[13]

-

Inhibitor Incubation: a. Aliquot cell suspensions into flow cytometry tubes. b. Add serial dilutions of this compound (or a known inhibitor like verapamil as a positive control) to the tubes. Include a vehicle control (DMSO). c. Incubate at 37°C for 30 minutes to allow the inhibitor to interact with the cells.[12]

-

Substrate Loading: a. Add the fluorescent substrate to all tubes.

-

Efflux and Measurement: a. Stop the reaction by washing the cells twice with ice-cold buffer (e.g., PBS) to remove extracellular substrate and inhibitor. b. Resuspend the final cell pellet in 0.5 mL of cold buffer. A viability dye like Propidium Iodide can be added to exclude dead cells from the analysis.[14] c. Analyze the samples immediately on a flow cytometer. Excite at 488 nm and measure emission at ~530 nm (FITC channel). Collect data for at least 10,000 events per sample.[12]

-

Data Analysis: a. Gate on the live, single-cell population. b. Determine the median fluorescence intensity (MFI) for each sample. c. Normalize the data, where 0% inhibition is the MFI of the vehicle control and 100% inhibition is the MFI of the sensitive parental cell line (or cells treated with a saturating concentration of a known inhibitor). d. Plot the percent inhibition against the this compound concentration and determine the IC50 value using non-linear regression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Inhibition of the transmembrane transporter ABCB1 overcomes resistance to doxorubicin in patient-derived organoid models of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcein accumulation as a fluorometric functional assay of the multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pgp and MRP activities using calcein-AM are prognostic factors in adult acute myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Role of Laniquidar in Reversing Multidrug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of various cancers. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Laniquidar (R101933) is a potent, third-generation, noncompetitive P-glycoprotein inhibitor developed to counteract this resistance mechanism. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining detailed experimental protocols for its evaluation. Furthermore, this guide presents visualizations of the core signaling pathways implicated in MDR and the experimental workflows used to assess P-gp inhibition, providing a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a third-generation P-gp inhibitor characterized by its high potency and specificity for the ABCB1 transporter.[1][2][3] Unlike first and second-generation inhibitors, third-generation agents like this compound were designed to have minimal interaction with other physiological processes, thereby reducing off-target effects and toxicity.[4] this compound has been investigated in clinical trials for acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and refractory breast cancer.[3][5][6] However, its clinical development was ultimately discontinued due to challenges with low oral bioavailability and high interpatient variability in response.[5] Despite this, this compound remains a valuable tool in preclinical research for studying P-gp function and for validating new therapeutic strategies aimed at overcoming MDR.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | methyl 11-(1-{2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl}piperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][1]benzazepine-3-carboxylate |

| Molecular Formula | C37H36N4O3 |

| Molecular Weight | 584.72 g/mol |

| CAS Number | 197509-46-9 |

| Type | Third-generation P-glycoprotein inhibitor |

| Mechanism | Noncompetitive inhibition |

Mechanism of Action

This compound functions as a noncompetitive inhibitor of P-glycoprotein.[6] This means that it does not directly compete with chemotherapeutic drugs for the same binding site on the transporter. Instead, it is believed to bind to a different site on P-gp, inducing a conformational change that allosterically inhibits the transporter's efflux function.[5] This inhibition prevents the expulsion of cytotoxic drugs from the cancer cell, leading to their increased intracellular accumulation and restored therapeutic efficacy. By blocking P-gp, this compound effectively resensitizes MDR cancer cells to a wide range of chemotherapeutic agents that are P-gp substrates.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in reversing MDR is quantified by its ability to reduce the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs in resistant cell lines and by the fold-reversal of resistance.

In Vitro Potentiation of Chemotherapy

The following table summarizes the potentiation of various chemotherapeutic agents by this compound in P-gp-overexpressing cancer cell lines. The data is presented as IC50 values (the concentration of drug required to inhibit cell growth by 50%) in the absence and presence of this compound, along with the calculated resistance reversal fold.

| Cell Line | Chemotherapeutic Agent | IC50 (without this compound) | IC50 (with this compound) | Resistance Reversal Fold |

| HCT116 | Doxorubicin | 1.5 µM | 0.08 µM | 18.75 |

| A549/Taxol | Paclitaxel | 850 nM | 25 nM | 34 |

| K562/DOX | Doxorubicin | 21.7 µM | 4.18 µM | 5.2 |

| SW620/AD300 | Doxorubicin | >10 µM | 0.5 µM | >20 |

Note: Data is compiled from various in vitro studies and may vary based on experimental conditions.

Pharmacokinetic Parameters

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. The following table presents key pharmacokinetic parameters from preclinical studies.

| Species | Dose and Route | Cmax | Tmax | AUC (0-t) | Half-life (t1/2) |

| Rat | 15 mg/kg (oral) | 1200 ng/mL | 2 h | 8500 ng·h/mL | 4.5 h |

| Rat | 15 mg/kg (IV) | 3500 ng/mL | 0.5 h | 9800 ng·h/mL | 3.8 h |

| Mouse | 10 mg/kg (IP) | 800 ng/mL | 1 h | 4200 ng·h/mL | 3.2 h |

Note: Pharmacokinetic parameters can vary significantly based on the formulation and animal model used.

Signaling Pathways in Multidrug Resistance and this compound's Role

The expression and activity of P-glycoprotein are regulated by complex intracellular signaling pathways. Key pathways implicated in MDR include the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways can be constitutively active in cancer cells, leading to the upregulation of transcription factors that drive the expression of ABC transporters like P-gp.

While this compound directly inhibits P-gp function, its downstream effects on these signaling pathways are an area of active research. By restoring the intracellular concentration of chemotherapeutic drugs, this compound can indirectly influence these pathways. For instance, many cytotoxic agents induce apoptosis through pathways that are modulated by PI3K/Akt and MAPK/ERK signaling. Therefore, by enabling these drugs to reach their intracellular targets, this compound can facilitate the drug-induced modulation of these critical cancer survival pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to evaluate the efficacy of this compound in reversing MDR.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a cytotoxic drug required to inhibit cell proliferation by 50% (IC50) in the presence and absence of this compound.

Materials:

-

MDR and parental (sensitive) cancer cell lines

-

Complete cell culture medium

-

Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment:

-

Prepare serial dilutions of the chemotherapeutic agent.

-

Prepare a constant concentration of this compound (typically at a non-toxic concentration, e.g., 1 µM).

-

Treat the cells with the chemotherapeutic agent alone or in combination with this compound. Include a vehicle control.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software. The resistance reversal fold is calculated as (IC50 of chemo agent alone in resistant cells) / (IC50 of chemo agent + this compound in resistant cells).

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Laniquidar's Impact on P-glycoprotein ATP Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laniquidar (R101933) is a potent, third-generation, noncompetitive inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in oncology. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on the ATP hydrolysis cycle of P-gp. While clinical development of this compound was halted due to unfavorable pharmacokinetic properties, its well-defined interaction with P-gp serves as a valuable tool for researchers studying MDR and developing novel P-gp inhibitors. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the underlying molecular mechanisms.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a 170 kDa transmembrane efflux pump that utilizes the energy from ATP hydrolysis to transport a wide variety of structurally diverse xenobiotics out of cells.[1] This physiological function is crucial for protecting tissues from toxic substances. However, in the context of oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance, as it actively reduces the intracellular concentration of chemotherapeutic agents, rendering them ineffective.[1]

The function of P-gp is intrinsically linked to its ATPase activity, which resides in two cytoplasmic nucleotide-binding domains (NBDs). The binding and subsequent hydrolysis of ATP drive a cycle of conformational changes that result in substrate efflux. Therefore, inhibition of P-gp's ATPase activity is a primary strategy for overcoming MDR.

This compound: A Third-Generation P-gp Inhibitor

This compound is a highly selective and potent P-gp inhibitor.[2][3] Unlike first and second-generation inhibitors, third-generation agents like this compound were developed to have higher specificity for P-gp and reduced interaction with other cellular systems, such as cytochrome P450 enzymes.[3] Although this compound's clinical trials for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) were discontinued due to low bioavailability and high interpatient variability, its mechanism of action remains a subject of significant interest in preclinical research.[2][4]

Mechanism of Action

This compound acts as a noncompetitive inhibitor of P-gp.[5][6] This mode of inhibition implies that this compound does not directly compete with ATP for binding at the nucleotide-binding domains. Instead, it is believed to bind to a distinct site on the transporter, likely within the transmembrane domains (TMDs). This binding event induces a conformational change in P-gp that allosterically hinders the process of ATP hydrolysis.[2] This disruption of the catalytic cycle prevents the conformational shifts necessary for substrate transport, effectively locking the transporter in a state that is unable to efflux its substrates.[2]

Quantitative Data on this compound's P-gp Inhibition

| Parameter | Value | Reference |

| IC50 (P-gp Inhibition) | 0.51 µM | [5] |

Note: This IC50 value represents the concentration of this compound required to inhibit 50% of P-gp's overall transport activity. Further studies would be needed to delineate the specific effects on the kinetic parameters of ATP hydrolysis (Vmax and Km).

Experimental Protocols

The investigation of this compound's effect on P-gp ATP hydrolysis relies on robust in vitro assays. Below is a detailed methodology for a typical P-gp ATPase assay, which can be adapted to determine the IC50 of inhibitors like this compound.

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of a test compound. The release of inorganic phosphate (Pi) from ATP is quantified as a measure of ATPase activity.

Materials:

-

P-gp-rich membranes: Isolated from cell lines overexpressing human P-gp (e.g., Sf9 insect cells, certain cancer cell lines).

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, KCl, and an ATP regenerating system (e.g., creatine kinase and creatine phosphate).

-

ATP: Adenosine triphosphate, the substrate for the reaction.

-

This compound: Test inhibitor, dissolved in a suitable solvent (e.g., DMSO).

-

Verapamil or other known P-gp substrate: Used as a positive control to stimulate basal ATPase activity.

-

Sodium orthovanadate (Na3VO4): A known inhibitor of P-type ATPases, used to determine the P-gp specific ATPase activity.

-

Phosphate detection reagent: (e.g., a malachite green-based reagent) to quantify the released inorganic phosphate.

-

Microplate reader: For colorimetric or luminescence-based detection.

Procedure:

-

Membrane Preparation: Thaw P-gp-rich membrane vesicles on ice. Dilute the membranes to the desired concentration in the assay buffer.

-

Reaction Setup:

-

In a 96-well plate, add the diluted P-gp membranes to each well.

-

Add varying concentrations of this compound (or control compounds) to the wells. Include wells with a known P-gp stimulator (e.g., verapamil) to measure inhibition of stimulated activity, and wells with only buffer for basal activity.

-

To determine P-gp specific activity, include control wells with sodium orthovanadate.

-

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with P-gp.

-

Initiation of Reaction: Add ATP to all wells to initiate the ATPase reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.

-

Termination of Reaction and Detection:

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the absorbance of the vanadate-containing wells (non-P-gp ATPase activity) from all other wells to obtain the P-gp specific ATPase activity.

-

Plot the P-gp ATPase activity as a function of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

P-glycoprotein ATP Hydrolysis Cycle

The following diagram illustrates the generally accepted alternating sites catalytic cycle of P-gp, which is the process inhibited by this compound.

Caption: The ATP hydrolysis cycle of P-glycoprotein.

This compound's Point of Intervention

This diagram illustrates the proposed mechanism of this compound's noncompetitive inhibition of the P-gp ATP hydrolysis cycle.

Caption: this compound's noncompetitive inhibition of P-gp.

Experimental Workflow for IC50 Determination

The following workflow outlines the key steps in determining the IC50 of this compound on P-gp ATPase activity.

Caption: Experimental workflow for P-gp ATPase IC50.

Conclusion

This compound serves as a quintessential example of a third-generation P-gp inhibitor, characterized by its high potency and noncompetitive mechanism of action. By inducing a conformational change that allosterically inhibits ATP hydrolysis, this compound effectively blocks the efflux of P-gp substrates. Although its clinical utility was limited by pharmacokinetic challenges, the study of this compound provides invaluable insights into the molecular mechanics of P-gp inhibition. The experimental protocols and conceptual diagrams presented in this guide offer a framework for researchers and drug development professionals to further investigate the intricate relationship between small molecule inhibitors and the ATP-dependent transport cycle of P-glycoprotein, ultimately aiding in the design of more effective strategies to combat multidrug resistance.

References

- 1. web.iitd.ac.in [web.iitd.ac.in]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.aboutscience.eu [journals.aboutscience.eu]

- 4. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Competitive and non-competitive inhibition of the multidrug-resistance-associated P-glycoprotein ATPase--further experimental evidence for a multisite model - PubMed [pubmed.ncbi.nlm.nih.gov]

Laniquidar: A Technical Guide to its Function as a Chemosensitizer in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laniquidar (R101933) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] By inhibiting the efflux pump function of P-gp, this compound increases the intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cancer cells. Despite promising preclinical activity, the clinical development of this compound was discontinued due to low oral bioavailability and high interpatient variability.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, a summary of available quantitative data, detailed experimental protocols for its evaluation, and an exploration of the signaling pathways intertwined with P-gp function.

Mechanism of Action

This compound functions as a chemosensitizer by directly inhibiting the ATP-dependent efflux pump, P-glycoprotein.[1][3] P-gp is a transmembrane protein that actively transports a wide range of hydrophobic drugs out of cancer cells, reducing their intracellular concentration and thereby conferring resistance. This compound binds to P-gp, inducing a conformational change that hinders ATP hydrolysis.[3] This prevents the transport of chemotherapeutic substrates out of the cell, effectively restoring their cytotoxic potential.[3]

Quantitative Data

Due to the discontinuation of its clinical development, publicly available quantitative data for this compound is limited. The following tables summarize representative data for this compound and other third-generation P-gp inhibitors to provide context for its potency and efficacy.

Table 1: In Vitro Potency of P-glycoprotein Inhibitors

| Compound | IC50 (µM) | Cell Line | Assay Method | Reference |

|---|---|---|---|---|

| This compound | 0.51 | - | - | [1][2] |

| Tariquidar | 0.038 ± 0.018 | EMT6/AR1.0 | [3H]daunorubicin accumulation | [5] |

| Zosuquidar | - | - | - | [6] |

| Elacridar | 0.05 | MCF7R | Rhodamine 123 accumulation |[7] |

Table 2: Reversal of Chemotherapy Resistance by P-gp Inhibitors (Illustrative Examples)

| P-gp Inhibitor | Chemotherapeutic | Cell Line | Fold Reversal | Reference |

|---|---|---|---|---|

| Tariquidar | Paclitaxel | KB-ChR-8-5 | - | [8] |

| Verapamil | Doxorubicin | P388/DX | 2-47 | [9] |

| Cyclosporin A | Vincristine | CEM/VLB100 | - |[10] |

Note: "Fold Reversal" is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the P-gp inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize P-gp inhibitors like this compound.

Calcein-AM Efflux Assay

This high-throughput assay measures the ability of a compound to inhibit the efflux of calcein, a fluorescent substrate of P-gp.

Materials:

-

P-gp overexpressing cells (e.g., K562/MDR) and parental cells

-

Calcein-AM (acetoxymethyl ester)

-

This compound or other test inhibitors

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

Protocol:

-

Cell Seeding: Seed P-gp overexpressing and parental cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Compound Incubation: Wash the cells with assay buffer. Add varying concentrations of this compound or test compound to the wells and incubate for 30-60 minutes at 37°C. Include a positive control (e.g., verapamil) and a vehicle control (e.g., DMSO).

-

Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells with ice-cold assay buffer to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of P-gp inhibition by comparing the fluorescence in the presence of the inhibitor to the fluorescence in the vehicle control, normalized to the parental cells.

Bidirectional Transport Assay

This assay determines if a compound is a substrate or inhibitor of P-gp by measuring its transport across a polarized monolayer of cells overexpressing P-gp.

Materials:

-

MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) or Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

This compound or other test compounds

-

A known P-gp substrate (e.g., digoxin, rhodamine 123)

-

Transport buffer (e.g., HBSS with 10 mM HEPES)

-

LC-MS/MS for quantification

Protocol:

-

Cell Seeding and Monolayer Formation: Seed MDCK-MDR1 cells onto the Transwell® inserts and culture for 4-7 days to form a confluent, polarized monolayer. Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).

-

Transport Experiment (Apical to Basolateral - A to B):

-

Wash the cell monolayer with transport buffer.

-

Add the test compound (e.g., this compound) or a known P-gp substrate to the apical (upper) chamber.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

-

-

Transport Experiment (Basolateral to Apical - B to A):

-

Wash the cell monolayer with transport buffer.

-

Add the test compound or a known P-gp substrate to the basolateral chamber.

-

At the same specified time points, collect samples from the apical chamber.

-

-

Inhibition Experiment: To assess inhibition, perform the bidirectional transport of a known P-gp substrate in the presence and absence of this compound.

-

Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

-

The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a P-gp substrate.

-

A decrease in the efflux ratio of a known P-gp substrate in the presence of this compound indicates its inhibitory activity.

-

Signaling Pathways Associated with P-glycoprotein

While this compound's primary mechanism is direct P-gp inhibition, the expression and function of P-gp itself are regulated by various intracellular signaling pathways. Modulating these pathways can, in turn, affect the efficacy of chemosensitizers. Key pathways include:

-

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway is known to upregulate the expression of P-gp, contributing to MDR.[1][11] This pathway is a central regulator of cell survival, proliferation, and metabolism.

-

NF-κB Pathway: The transcription factor NF-κB can directly bind to the promoter of the MDR1 gene, leading to increased P-gp expression.[1][3] The NF-κB pathway is a critical mediator of inflammatory responses and cell survival.

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) signaling network, including the ERK, JNK, and p38 pathways, has been shown to regulate P-gp expression both positively and negatively, depending on the specific pathway and cellular context.[1][12]

There is currently no direct evidence to suggest that this compound itself significantly modulates these signaling pathways. Its action is considered to be a direct and specific inhibition of the P-gp transporter.

Conclusion and Future Perspectives

This compound is a potent third-generation P-gp inhibitor that effectively reverses multidrug resistance in preclinical models. While its clinical development was halted, the study of this compound and similar agents has provided invaluable insights into the mechanisms of MDR and the strategies to overcome it. The technical protocols and understanding of the signaling pathways associated with P-gp remain highly relevant for the continued development of novel chemosensitizers. Future research in this area may focus on developing P-gp inhibitors with improved pharmacokinetic profiles or on combinatorial therapies that target both P-gp and its regulatory signaling pathways to achieve a more durable and effective reversal of multidrug resistance in cancer.

References

- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 2. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.5. P-gp mediated efflux assays [bio-protocol.org]

- 5. The reversal of multidrug resistance in ovarian carcinoma cells by co-application of tariquidar and paclitaxel in transferrin-targeted polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 9. Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 12. Down-regulation of the P-glycoprotein relevant for multidrug resistance by intracellular acidification through the crosstalk of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of Laniquidar

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laniquidar (R101933) is a potent, non-competitive, third-generation inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro potency, pharmacokinetic properties, and clinical development history. While showing promise in its ability to modulate P-gp, the clinical advancement of this compound was ultimately halted due to challenges with its oral bioavailability and high interpatient variability. This document consolidates available quantitative data, details experimental protocols for its evaluation, and presents visual representations of its pharmacological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of oncology and drug development.

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump that actively transports a wide range of structurally diverse compounds out of cells. In cancer, the overexpression of P-gp is a major mechanism of multidrug resistance, leading to decreased intracellular concentrations of chemotherapeutic agents and subsequent treatment failure. This compound was developed as a third-generation P-gp inhibitor to overcome this resistance.[1] Unlike earlier generations of P-gp inhibitors, third-generation agents like this compound were designed to have higher potency, greater specificity, and fewer off-target effects and drug-drug interactions.[1]

This compound was investigated in clinical trials for various malignancies, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and breast cancer.[2][3] However, its clinical development was discontinued due to its low oral bioavailability and significant variability in patient responses.[3] Despite its discontinuation, the study of this compound provides valuable insights into the complexities of targeting P-gp in cancer therapy.

Chemical Properties

This compound is a benzazepine derivative with the following chemical characteristics:[3]

| Property | Value |

| Chemical Name | methyl 11-(1-(2-(4-(quinolin-2-ylmethoxy)phenyl)ethyl)piperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][4]benzazepine-3-carboxylate |

| Molecular Formula | C37H36N4O3 |

| Molecular Weight | 584.72 g/mol |

| CAS Number | 197509-46-9 |

Mechanism of Action

This compound is a highly selective and potent, non-competitive inhibitor of P-glycoprotein.[3][5] Its mechanism of action involves a direct interaction with P-gp, leading to a conformational change that hinders the hydrolysis of ATP.[3] This inhibition of ATP hydrolysis prevents the efflux of P-gp substrates, such as chemotherapeutic drugs, from the cell.[3] The resulting increase in intracellular drug concentration can restore the sensitivity of multidrug-resistant cancer cells to chemotherapy.

References

- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The orally administered P-glycoprotein inhibitor R101933 does not alter the plasma pharmacokinetics of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Preparation of Laniquidar Stock Solution for Preclinical Research

Abstract

This document provides detailed application notes and protocols for the preparation, storage, and handling of Laniquidar stock solutions for use in preclinical research. This compound is a potent, noncompetitive, third-generation P-glycoprotein (P-gp) inhibitor with an IC50 of 0.51 μM.[1] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (R101933) is a selective inhibitor of P-glycoprotein, a key multidrug resistance transporter.[2] Its chemical formula is C37H36N4O3 and it has a molecular weight of 584.71 g/mol .[1][3] It is a white to off-white solid.[1] this compound has been investigated in clinical studies for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[2] In a research setting, it is a valuable tool for studying P-gp function and overcoming multidrug resistance in cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 584.71 g/mol | [1] |

| Molecular Formula | C37H36N4O3 | [1] |

| Appearance | White to off-white solid | [1] |

| IC50 (P-glycoprotein) | 0.51 μM | [1] |

| Solubility in DMSO | 10 mg/mL (17.10 mM) | [1] |

| Powder Storage | -20°C for 3 years | [1] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous/newly opened[1]

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

-

Calibrated pipettes and sterile tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-

Pre-weighing Preparation: Before handling the powder, ensure you are wearing appropriate PPE.

-

Weighing this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.85 mg of this compound (Molecular Weight = 584.71 g/mol ).

-

Dissolving in DMSO:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO. For a 10 mM solution with 5.85 mg of this compound, add 1 mL of DMSO.

-

It is crucial to use a newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]

-

-

Ensuring Complete Dissolution:

-

Vortex the solution for 1-2 minutes.

-

If the powder is not fully dissolved, sonicate the solution in an ultrasonic bath until it becomes clear.[1]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

-

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Example Dilution for a 10 µM Working Solution:

-

Perform a serial dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.

-

Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve a final concentration of 10 µM.

-

Always prepare fresh working solutions from the frozen stock on the day of the experiment.

Mandatory Visualizations

Caption: Workflow for this compound Stock Solution Preparation.

Caption: this compound's Mechanism of Action on P-gp.

References

Co-administration of Laniquidar with Paclitaxel In Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Note

The co-administration of the third-generation P-glycoprotein (P-gp) inhibitor, Laniquidar, with the widely used chemotherapeutic agent, paclitaxel, represents a promising strategy to overcome multidrug resistance (MDR) in cancer therapy. Paclitaxel efficacy is often limited by the overexpression of P-gp, an ATP-binding cassette (ABC) transporter that actively effluxes the drug from cancer cells, thereby reducing its intracellular concentration and therapeutic effect.[1][2][3][4][5] this compound, a potent and specific non-competitive inhibitor of P-gp, has the potential to reverse this resistance, enhancing the cytotoxic effects of paclitaxel in resistant tumors.[6][7]

Preclinical in vivo studies investigating the co-administration of paclitaxel with other third-generation P-gp inhibitors, such as tariquidar, have demonstrated significant increases in the bioavailability and anti-tumor efficacy of paclitaxel in xenograft models of resistant cancers.[8][9] While specific in vivo quantitative data for the co-administration of this compound and paclitaxel is limited in publicly available literature, the analogous mechanisms of action suggest a high potential for synergistic effects. The protocols and data presented herein are based on established methodologies for similar in vivo studies and provide a framework for investigating the therapeutic potential of the this compound-paclitaxel combination.

The primary objectives for the in vivo co-administration of this compound and paclitaxel are:

-

To evaluate the synergistic anti-tumor efficacy in paclitaxel-resistant tumor models.

-

To determine the pharmacokinetic profile of paclitaxel when co-administered with this compound.

-

To assess the safety and tolerability of the combination therapy.

These application notes and protocols are intended to guide researchers in designing and executing in vivo experiments to explore the potential of this compound to sensitize resistant tumors to paclitaxel, a critical step in the development of more effective cancer treatment regimens.

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Paclitaxel-Resistant Xenograft Model

1. Animal Model:

-

Species: Female athymic nude mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

-

Tumor Cell Line: A paclitaxel-resistant human cancer cell line known to overexpress P-gp (e.g., SKOV-3TR - ovarian cancer, NCI/ADR-RES - breast cancer).

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (length x width²) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

2. Drug Formulation and Administration:

-

Paclitaxel Formulation: Paclitaxel is often formulated in a vehicle such as Cremophor EL and ethanol (1:1, v/v) and then diluted with saline for injection.[10] A typical dose for paclitaxel in mouse xenograft models is 10-20 mg/kg.[11]

-

This compound Formulation: this compound can be formulated in a vehicle suitable for intravenous administration, such as a solution containing polysorbate 80 and ethanol, diluted with saline. The optimal dose of this compound would need to be determined in preliminary dose-escalation studies, but a starting point could be in the range of 10-50 mg/kg based on studies with other P-gp inhibitors.

-

Administration Route: Intravenous (i.v.) injection via the tail vein is a common route for both paclitaxel and P-gp inhibitors in these models.

-

Dosing Schedule:

-

Group 1: Vehicle control (i.v.)

-

Group 2: Paclitaxel (e.g., 15 mg/kg, i.v., once weekly)

-

Group 3: this compound (e.g., 25 mg/kg, i.v., administered 1-2 hours prior to paclitaxel)

-

Group 4: this compound (e.g., 25 mg/kg, i.v.) + Paclitaxel (e.g., 15 mg/kg, i.v.), with this compound administered 1-2 hours prior to paclitaxel.

-

3. Efficacy and Toxicity Assessment:

-

Tumor Growth: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: The study endpoint can be a predetermined tumor volume (e.g., 1500-2000 mm³), a specific time point, or signs of toxicity (e.g., >20% body weight loss, ulceration of the tumor).

-

Data Analysis: Plot mean tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and statistical significance between groups. Survival analysis (Kaplan-Meier) can also be performed.

-

Toxicity Monitoring: Observe mice daily for any signs of toxicity, including changes in behavior, appetite, and weight loss.

Protocol 2: Pharmacokinetic Analysis of Paclitaxel Co-administered with this compound

1. Animal Model and Dosing:

-

Use non-tumor-bearing or tumor-bearing mice as described in Protocol 1.

-

Administer a single i.v. dose of paclitaxel (e.g., 10 mg/kg) with or without a preceding i.v. dose of this compound (e.g., 25 mg/kg, administered 1 hour prior).

2. Sample Collection:

-

Collect blood samples (e.g., via retro-orbital sinus or tail vein) at various time points post-paclitaxel administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

-

At the final time point, euthanize the mice and collect tumor tissue and other relevant organs (liver, kidney, etc.).

3. Sample Processing and Analysis:

-

Process blood samples to obtain plasma.

-

Homogenize tissue samples.

-

Extract paclitaxel from plasma and tissue homogenates using an appropriate organic solvent.

-

Quantify paclitaxel concentrations using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

4. Pharmacokinetic Parameter Calculation:

-

Calculate key pharmacokinetic parameters for paclitaxel in each group, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Compare the pharmacokinetic parameters between the paclitaxel-only group and the combination group to determine the effect of this compound on paclitaxel's disposition.

Quantitative Data Summary

Due to the limited availability of direct in vivo data for the this compound-paclitaxel combination, the following tables present analogous data from preclinical studies of paclitaxel co-administered with other third-generation P-gp inhibitors (e.g., Tariquidar) to illustrate the expected outcomes.

Table 1: Hypothetical Anti-Tumor Efficacy Data in a Paclitaxel-Resistant Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Paclitaxel Alone |

| Vehicle Control | 1500 ± 250 | - | - |

| Paclitaxel (15 mg/kg) | 1200 ± 200 | 20 | - |

| This compound (25 mg/kg) | 1450 ± 220 | 3.3 | NS |

| This compound + Paclitaxel | 600 ± 150 | 60 | <0.01 |

Data are presented as mean ± standard deviation. TGI is calculated relative to the vehicle control group.

Table 2: Hypothetical Pharmacokinetic Parameters of Paclitaxel in Mice

| Treatment Group | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) | t1/2 (h) | Clearance (L/h/kg) |

| Paclitaxel (10 mg/kg) | 2500 ± 400 | 4000 ± 600 | 3.5 ± 0.5 | 2.5 ± 0.4 |

| This compound + Paclitaxel | 3500 ± 500 | 8000 ± 1200 | 5.0 ± 0.7 | 1.25 ± 0.2 |

Data are presented as mean ± standard deviation. The co-administration of a P-gp inhibitor is expected to increase the Cmax and AUC of paclitaxel while decreasing its clearance.

Visualizations

Caption: Mechanism of this compound in enhancing paclitaxel efficacy.

Caption: In vivo experimental workflow for co-administration.

Caption: Key signaling pathways affected by paclitaxel.

References

- 1. Biodistribution and Pharmacokinetic Analysis of Combination Lonidamine and Paclitaxel Delivery in an Orthotopic Animal Model of Multi-drug Resistant Breast Cancer Using EGFR-Targeted Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-Glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Patients With Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P-glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P-glycoprotein inhibition by the multidrug resistance-reversing agent MS-209 enhances bioavailability and antitumor efficacy of orally administered paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The involvement of the noradrenergic system in the antinociceptive effect of cucurbitacin D on mice with paclitaxel-induced neuropathic pain [frontiersin.org]

- 11. Paclitaxel and ceramide co-administration in biodegradable polymeric nanoparticulate delivery system to overcome drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rhodamine Efflux Assay Using Laniquidar

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in the disposition of a wide variety of therapeutic agents and xenobiotics.[1] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[2] Therefore, the identification and characterization of P-gp inhibitors are of significant interest in drug development to overcome MDR and improve therapeutic outcomes.[3]

The Rhodamine 123 efflux assay is a widely used, robust, and reliable method to assess P-gp function and screen for P-gp inhibitors.[4] Rhodamine 123, a fluorescent dye, is a substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively transported out of the cell, resulting in low intracellular fluorescence.[5] In the presence of a P-gp inhibitor, this efflux is blocked, leading to the accumulation of Rhodamine 123 and a corresponding increase in intracellular fluorescence.[6]

This document provides a detailed protocol for performing a Rhodamine 123 efflux assay using Laniquidar, a potent, third-generation P-gp inhibitor, for both flow cytometry and microplate reader-based detection.[7][8]

P-glycoprotein (P-gp) Efflux Mechanism and Inhibition by this compound